molecular formula C43H30F5NO4S B613518 Fmoc-d-cys(trt)-opfp CAS No. 200395-72-8

Fmoc-d-cys(trt)-opfp

Cat. No.: B613518
CAS No.: 200395-72-8
M. Wt: 751.77
InChI Key: FDAUCYDVXIPBDR-UUWRZZSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-cysteine(trityl)-pentafluorophenyl ester is a derivative of cysteine, an amino acid, used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a trityl (Trt) protecting group, and a pentafluorophenyl (Pfp) ester. These protecting groups are crucial in preventing unwanted reactions during peptide synthesis, ensuring the correct sequence and structure of the synthesized peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-cysteine(trityl)-pentafluorophenyl ester typically involves multiple steps:

    Protection of the Cysteine Thiol Group: The thiol group of cysteine is protected using the trityl (Trt) group. This is achieved by reacting cysteine with trityl chloride in the presence of a base such as triethylamine.

    Fmoc Protection: The amino group of the cysteine is then protected using the Fmoc group. This is done by reacting the trityl-protected cysteine with Fmoc chloride in the presence of a base like sodium bicarbonate.

    Formation of the Pentafluorophenyl Ester: Finally, the carboxyl group of the Fmoc-D-cysteine(trityl) is activated by converting it into a pentafluorophenyl ester. This is achieved by reacting the compound with pentafluorophenol and a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of Fmoc-D-cysteine(trityl)-pentafluorophenyl ester follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.

    Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity.

    Quality Control: The final product undergoes rigorous quality control tests, including HPLC, NMR, and mass spectrometry, to confirm its identity and purity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-cysteine(trityl)-pentafluorophenyl ester undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and Trt protecting groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: The Fmoc group is typically removed using a base such as piperidine, while the Trt group is removed using trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIS).

    Coupling: The pentafluorophenyl ester reacts with amino groups of other amino acids or peptides in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Major Products Formed

    Peptides: The primary products formed from the reactions involving Fmoc-D-cysteine(trityl)-pentafluorophenyl ester are peptides with specific sequences and structures.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Fmoc-D-cysteine(trityl)-pentafluorophenyl ester is widely used in solid-phase peptide synthesis (SPPS) to introduce cysteine residues into peptides.

Biology

    Protein Engineering: The compound is used in the synthesis of peptides and proteins for studying protein structure and function.

Medicine

    Drug Development: Peptides synthesized using Fmoc-D-cysteine(trityl)-pentafluorophenyl ester are used in the development of peptide-based drugs.

Industry

    Biotechnology: The compound is used in the production of peptides for various biotechnological applications, including diagnostics and therapeutics.

Mechanism of Action

Protecting Groups

    Fmoc Group: The Fmoc group protects the amino group of cysteine, preventing unwanted reactions during peptide synthesis. It is removed under basic conditions.

    Trt Group: The Trt group protects the thiol group of cysteine, preventing oxidation and other side reactions. It is removed under acidic conditions.

Molecular Targets and Pathways

    Peptide Bond Formation: The pentafluorophenyl ester activates the carboxyl group of cysteine, facilitating the formation of peptide bonds with other amino acids.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-cysteine(trityl)-pentafluorophenyl ester: Similar to Fmoc-D-cysteine(trityl)-pentafluorophenyl ester but with the L-enantiomer of cysteine.

    Fmoc-D-cysteine(trityl)-hydroxysuccinimide ester: Uses a hydroxysuccinimide ester instead of a pentafluorophenyl ester.

Uniqueness

    Stereochemistry: The D-enantiomer of cysteine provides different stereochemical properties compared to the L-enantiomer, which can be crucial in certain peptide and protein applications.

    Reactivity: The pentafluorophenyl ester is more reactive than the hydroxysuccinimide ester, making it more efficient in peptide coupling reactions.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H30F5NO4S/c44-35-36(45)38(47)40(39(48)37(35)46)53-41(50)34(49-42(51)52-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-54-43(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,49,51)/t34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAUCYDVXIPBDR-UUWRZZSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H30F5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692811
Record name Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-S-(triphenylmethyl)-D-cysteinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

751.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200395-72-8
Record name Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-S-(triphenylmethyl)-D-cysteinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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